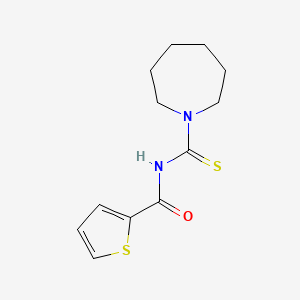
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT belongs to the class of thioamides and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act through various pathways such as the inhibition of protein synthesis, DNA damage, and the modulation of cellular signaling pathways. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the activity of various enzymes such as ribonucleotide reductase, which is involved in DNA synthesis, and topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has also been found to modulate the immune system by enhancing the activity of natural killer cells and T cells. In addition, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have anti-inflammatory properties and can potentially be used for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its high purity, stability, and reproducibility. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can also be easily synthesized in large quantities, making it a cost-effective option for researchers. However, the limitations of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide. One potential direction is the development of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide-based therapies for the treatment of cancer and infectious diseases. Another potential direction is the investigation of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide and its potential side effects.
In conclusion, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can potentially lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can be achieved through the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonothioyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through crystallization. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In infectious disease research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have antiviral and antibacterial properties. In neurological disorder research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(azepane-1-carbothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c15-11(10-6-5-9-17-10)13-12(16)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWMIKNYVHBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

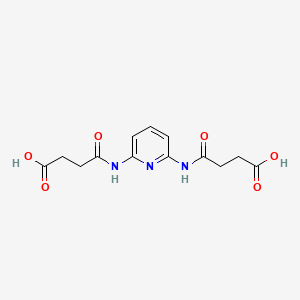
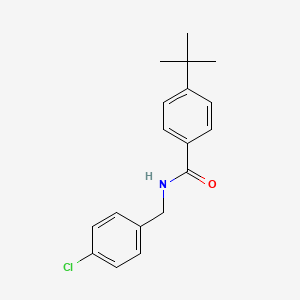
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
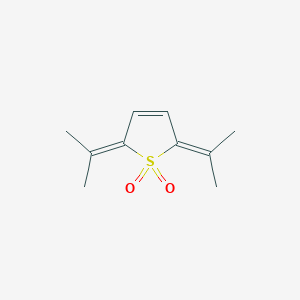
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

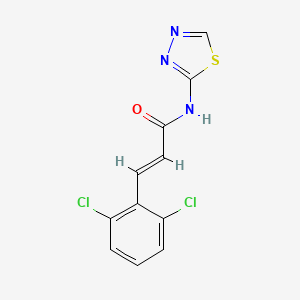
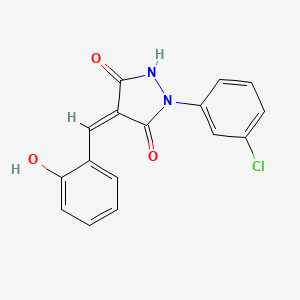
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)

